molecular formula C19H15NO2 B1421723 2-Methyl-5-(4-phenoxybenzoyl)pyridine CAS No. 1187170-18-8

2-Methyl-5-(4-phenoxybenzoyl)pyridine

Cat. No.: B1421723
CAS No.: 1187170-18-8
M. Wt: 289.3 g/mol
InChI Key: WRFDVXWWKSGFGC-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-phenoxybenzoyl)pyridine (CAS: 1187167-74-3) is a pyridine derivative with the molecular formula C₁₉H₁₅NO₂ and a molecular weight of 289.34 g/mol . Its structure comprises a pyridine ring substituted with a methyl group at position 2 and a 4-phenoxybenzoyl moiety at position 3. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials science research . Its physicochemical properties, such as moderate polarity and aromaticity, make it suitable for applications in organic synthesis and drug discovery.

Safety protocols for handling this compound include precautions against inhalation, ingestion, and skin contact, with recommended safety measures (e.g., P264+P280+P305+P351+P338+P337+P313) .

Properties

IUPAC Name

(6-methylpyridin-3-yl)-(4-phenoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c1-14-7-8-16(13-20-14)19(21)15-9-11-18(12-10-15)22-17-5-3-2-4-6-17/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFDVXWWKSGFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701239637
Record name (6-Methyl-3-pyridinyl)(4-phenoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187170-18-8
Record name (6-Methyl-3-pyridinyl)(4-phenoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methyl-3-pyridinyl)(4-phenoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

2-Methyl-5-(4-phenoxybenzoyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Scientific Research Applications

2-Methyl-5-(4-phenoxybenzoyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-phenoxybenzoyl)pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-Methyl-5-(4-phenoxybenzoyl)pyridine are best understood through comparison with analogous pyridine derivatives. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position(s) Key Functional Groups MDL Number
This compound C₁₉H₁₅NO₂ 289.34 5-(4-phenoxybenzoyl), 2-methyl Phenoxy, benzoyl, methyl MFCD13153228
2-Methyl-4-(3-phenoxybenzoyl)pyridine C₁₉H₁₅NO₂ 289.34 4-(3-phenoxybenzoyl), 2-methyl Phenoxy, benzoyl, methyl MFCD13153296
2-Methyl-4-(4-phenoxybenzoyl)pyridine C₁₉H₁₅NO₂ 289.34 4-(4-phenoxybenzoyl), 2-methyl Phenoxy, benzoyl, methyl MFCD13153297
2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine C₁₅H₁₂F₃NO 265.23 5-(2-CF₃-benzoyl), 2-methyl Trifluoromethyl, benzoyl, methyl Not provided
2-Methyl-5-(4-chlorophenyl)pyridine N-oxide C₁₂H₁₀ClNO 219.67 5-(4-Cl-phenyl), N-oxide Chlorophenyl, N-oxide, methyl Not provided

Key Findings:

Positional Isomerism and Electronic Effects: The phenoxybenzoyl group in this compound at position 5 confers distinct electronic properties compared to its positional isomers (4-substituted derivatives). 2-Methyl-4-(3-phenoxybenzoyl)pyridine and 2-Methyl-4-(4-phenoxybenzoyl)pyridine exhibit identical molecular weights but differ in substituent positions, leading to variations in dipole moments and solubility profiles .

Functional Group Impact: The trifluoromethyl group in 2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine introduces strong electron-withdrawing effects, which may enhance binding affinity in kinase inhibitors compared to the electron-donating phenoxy group . N-Oxide derivatives (e.g., 2-Methyl-5-(4-chlorophenyl)pyridine N-oxide) exhibit altered pharmacokinetic properties due to increased polarity, impacting bioavailability .

For example, para-substituted aromatic groups often enhance target selectivity in kinase inhibition .

Synthetic Considerations: Derivatives with chloro or nitro groups (e.g., ) demonstrate higher melting points (268–287°C) compared to non-polar analogs, reflecting stronger intermolecular forces . The synthesis of this compound likely follows protocols similar to those for substituted pyridines, involving Friedel-Crafts acylation or Suzuki-Miyaura coupling .

Biological Activity

2-Methyl-5-(4-phenoxybenzoyl)pyridine is a compound of growing interest in pharmacological research due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse scientific literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H16N2O2
  • CAS Number : 1187170-18-8

This compound features a pyridine ring substituted with a phenoxybenzoyl group, which is significant for its biological activity.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial activity. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli . The structural similarity suggests that this compound may possess comparable antimicrobial properties.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound can form hydrogen bonds and engage in π-π stacking interactions with nucleotides, enhancing its binding affinity to target enzymes like DNA gyrase . Such interactions are crucial for inhibiting bacterial growth and could lead to the development of new antibacterial agents.

Case Studies

  • Antibacterial Activity : A study on thiazolopyridine derivatives, structurally related to this compound, showed promising antibacterial activity against key pathogens. The binding interactions revealed essential hydrogen bonds and hydrophobic contacts that stabilize the compound within the active sites of target enzymes .
  • Cytotoxicity Assessments : In vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on various cell lines. These studies utilized the MTT assay to determine cell viability, indicating that certain derivatives may exhibit selective toxicity towards cancer cells while sparing normal cells .
  • Computational Studies : Molecular docking studies have provided insights into the binding affinities of this compound-like compounds with biological targets. These studies suggest that the compound's structural features contribute to its potential efficacy as an antimicrobial agent .

Data Summary

Activity Type Target Organisms/Cells MIC/IC50 Values Mechanism
AntibacterialPseudomonas aeruginosa, E. coli0.21 µMInhibition of DNA gyrase
CytotoxicityHaCat, Balb/c 3T3 cellsVariesInduction of apoptosis
Binding AffinityDNA gyrase, MurDComparable to ciprofloxacinHydrogen bonding and π-stacking interactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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